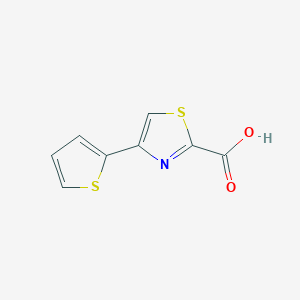

4-(Thiophen-2-yl)thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-thiophen-2-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)7-9-5(4-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPZXZBRLUDDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610560 | |

| Record name | 4-(Thiophen-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847956-14-3 | |

| Record name | 4-(Thiophen-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Thiophen-2-yl)thiazole-2-carboxylic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, established synthetic methodologies, and known biological relevance. This document is designed for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-derived insights to facilitate the use of this molecule as a key building block or lead compound in novel therapeutic design.

Table of Contents

-

Introduction to the Thiophene-Thiazole Scaffold

-

Core Physicochemical and Structural Properties

-

Synthetic Pathways and Methodologies

-

Biological Significance and Therapeutic Potential

-

Analytical Characterization Techniques

-

References

Introduction to the Thiophene-Thiazole Scaffold

The combination of thiophene and thiazole rings within a single molecular framework results in a scaffold with compelling electronic and structural characteristics for drug design. The thiophene ring is a well-regarded bioisostere of the phenyl group, often employed to enhance metabolic stability and modulate pharmacokinetic profiles.[1][2] The thiazole moiety, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure found in numerous approved pharmaceuticals, prized for its ability to participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[3][4] The linkage of these two heterocycles, particularly with the inclusion of a carboxylic acid functional group, creates a molecule with multiple potential points for synthetic elaboration and interaction with biological targets.

Core Physicochemical and Structural Properties

A deep understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for guiding formulation development.

Structural and Electronic Attributes

This compound has a largely planar structure, which can be advantageous for π-stacking interactions with aromatic amino acid residues in target proteins. The electron-withdrawing character of the thiazole ring and the carboxylic acid group influences the electron density of the thiophene ring, potentially impacting its metabolic fate.

Table 1: Key Physicochemical Parameters

| Property | Value | Source(s) |

| Molecular Formula | C8H5NO2S2 | [5] |

| Molecular Weight | 211.26 g/mol | [5] |

| CAS Number | 24044-07-3 | [5] |

| Computed XLogP3 | 2.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Appearance | Yellow solid | [7] |

| Melting Point | 118–120 °C | [7] |

Note: Some values are computationally predicted and should be confirmed experimentally for specific applications.

Solubility and Lipophilicity

The carboxylic acid group confers a degree of aqueous solubility, which is pH-dependent. At physiological pH, the deprotonated carboxylate will enhance water solubility. However, the two heterocyclic rings contribute to the molecule's overall lipophilicity. The predicted XLogP3 of 2.8 suggests a balance between lipophilicity and hydrophilicity, a key factor for oral bioavailability.[6]

Synthetic Pathways and Methodologies

The synthesis of this compound can be accomplished through various established organic chemistry reactions. The Hantzsch thiazole synthesis is a particularly common and efficient method.[8][9]

Primary Synthetic Route: Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-haloketone with a thioamide.[8][9][10] For the target molecule, the synthesis would typically proceed by reacting 2-bromo-1-(thiophen-2-yl)ethanone with a thiooxamate ester, followed by hydrolysis of the resulting ester.

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis.

Part A: Synthesis of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate

-

In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as ethanol.

-

Add ethyl thiooxamate (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Isolate the crude product by removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Part B: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ethyl ester from Part A in a mixture of ethanol and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully consumed, as indicated by TLC.

-

Remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Significance and Therapeutic Potential

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][7][11] The thiazole scaffold is present in over 18 FDA-approved drugs.[3]

Derivatives of the 4-(thiophen-2-yl)thiazole core have been investigated for several therapeutic applications:

-

Anti-inflammatory and Analgesic Agents: Substituted 4-(chlorothiophen-2-yl)thiazol-2-amine derivatives have been synthesized and shown to be potent inhibitors of COX/LOX pathways, demonstrating both anti-inflammatory and analgesic effects in vivo.[11]

-

Anticancer Agents: The thiazole and thiadiazole scaffolds are being explored for the development of c-Met kinase inhibitors for cancer treatment.[7]

-

Antimicrobial Activity: The thiazole nucleus is a common feature in various antibacterial and antifungal agents.[7]

The carboxylic acid moiety of the title compound provides a crucial point for interaction with biological targets through hydrogen bonding or ionic interactions, and also serves as a synthetic handle for creating ester or amide derivatives to explore structure-activity relationships.

Caption: Interplay of structural features and potential biological activities.

Analytical Characterization Techniques

The identity and purity of this compound are typically confirmed using a suite of standard analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, with characteristic stretches for the O-H and C=O of the carboxylic acid, and vibrations from the aromatic rings.[7]

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.[7]

Conclusion and Future Directions

This compound is a versatile and valuable scaffold for drug discovery and development. Its accessible synthesis and the proven biological relevance of its constituent heterocycles make it an attractive starting point for lead optimization campaigns. Future research efforts should be directed towards the synthesis and screening of derivative libraries to fully explore the therapeutic potential of this compound class against a range of biological targets. Further studies to determine its pharmacokinetic and toxicological profiles will also be essential for its advancement as a potential drug candidate.

References

- Shah, S. A. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.

-

Keserű, G. M., & Flachner, B. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569.

- Lv, P., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(42), 25035-25051.

- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14197-14266.

- Singh, R., & Kaur, H. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(5), 1443.

-

PubChem. (n.d.). 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

Drug Hunter. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Springer. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Thiophen-2-yl-1,3-thiazole-4-carboxylate | C8H4NO2S2- | CID 6932042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

An In-depth Technical Guide to the Molecular Structure of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural features, outlines a robust synthetic pathway via the Hantzsch thiazole synthesis, and details the spectroscopic techniques essential for its structural elucidation. The guide integrates theoretical principles with practical, field-proven methodologies to offer a holistic understanding of this valuable scaffold, grounding all claims in authoritative scientific literature.

Introduction: The Significance of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active agents.[1][2] Among these, structures incorporating thiophene and thiazole rings are particularly noteworthy for their versatile chemical properties and diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] this compound is a exemplar of this class, merging the electron-rich thiophene ring with the thiazole core, a privileged structure in drug discovery.[2][6] This guide will dissect the molecular architecture of this compound, providing the foundational knowledge necessary for its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is defined by the covalent linkage of a thiophene ring at the 4-position of a thiazole-2-carboxylic acid core. This arrangement creates a largely planar, conjugated system that dictates its chemical reactivity and potential for biological interactions.

The key structural components are:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom, known to act as a bioisostere for a phenyl ring and engage in various intermolecular interactions.[1]

-

Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, a common feature in many approved drugs, including Vitamin B1 (Thiamine).[2]

-

Carboxylic Acid Group: A critical functional group at the 2-position of the thiazole ring, which can act as a hydrogen bond donor and acceptor, often serving as a key interaction point with biological targets like enzyme active sites.[7]

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the title compound, essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂S₂ | [8] |

| Molecular Weight | 211.26 g/mol | [8][9] |

| CAS Number | 847956-14-3 | [8] |

| Appearance | Yellow solid | [6] |

| Melting Point | 118–120 °C | [6] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų (Value for isomer) | [9] |

| logP (Predicted) | 2.57 (Value for isomer) | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

A robust and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[10] This reaction involves the condensation of an α-haloketone with a thioamide.[11][12] For the specific synthesis of this compound, the key precursors are 2-bromo-1-(thiophen-2-yl)ethanone and ethyl 2-amino-2-thioxoacetate, followed by hydrolysis.

Causality in Experimental Design

The choice of the Hantzsch synthesis is deliberate due to its high yields, operational simplicity, and the ready availability of starting materials.[13] The reaction proceeds through a well-defined mechanism involving nucleophilic substitution, cyclization, and dehydration, offering reliable and predictable outcomes.

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Synthetic Protocol

-

Condensation: In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) and ethyl 2-amino-2-thioxoacetate (1.1 eq) in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Rationale: Refluxing provides the necessary activation energy for the condensation and cyclization steps.

-

Isolation of Ester Intermediate: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude ester, ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate, can be purified by column chromatography or recrystallization.

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous lithium hydroxide (LiOH) solution.[6] Stir the mixture at room temperature for 12-24 hours. Rationale: Basic hydrolysis (saponification) is a standard and effective method for converting esters to carboxylic acids.

-

Acidification and Precipitation: After hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with dilute hydrochloric acid (HCl). The target carboxylic acid will precipitate out of the solution.

-

Final Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.[6]

Structural Elucidation and Spectroscopic Characterization

Confirming the molecular structure of a synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity and purity.[14][15]

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected far downfield, typically in the δ 10-12 ppm range, which disappears upon adding a drop of D₂O.[7]

-

Thiazole Proton (H-5): A singlet is expected for the proton at the 5-position of the thiazole ring.

-

Thiophene Protons: The three protons on the thiophene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, typically in the aromatic region of δ 7-8 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carboxylic Carbon (-COOH): The carbonyl carbon signal is expected to appear in the δ 160-180 ppm range.[7]

-

Thiazole and Thiophene Carbons: The carbon atoms of the two aromatic rings will show signals in the typical aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen (C2) and the carbon attached to the thiophene ring (C4) in the thiazole will be distinct.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion Peak (M+): For C₈H₅NO₂S₂, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would be at m/z 210.9816. The presence of two sulfur atoms would give a characteristic M+2 isotopic pattern.

-

Key Fragmentation Pathways: Common fragmentation patterns would include:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at [M-45]⁺.

-

Decarboxylation (-CO₂), resulting in a fragment at [M-44]⁺.

-

Cleavage at the bond between the two heterocyclic rings.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The experimental data for this compound shows several key absorption bands.[6]

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode |

| ~3452 | O-H stretch (broad, from carboxylic acid) |

| ~3083 | C-H stretch (aromatic) |

| ~1680 | C=O stretch (carbonyl of carboxylic acid) |

| ~1547, 1489, 1460 | C=C and C=N stretches (aromatic rings) |

| ~1293, 1219 | C-O stretch and O-H bend (carboxylic acid) |

| ~730, 696 | C-S stretch (thiophene and thiazole rings) |

Interpretation Rationale: The strong, broad absorption above 3000 cm⁻¹ is indicative of the hydrogen-bonded O-H group. The intense peak around 1680 cm⁻¹ is a classic indicator of a carbonyl group from a carboxylic acid. The series of peaks between 1450 and 1600 cm⁻¹ confirms the presence of the aromatic thiazole and thiophene rings.

Biological Significance and Drug Development Context

The 4-(Thiophen-2-yl)thiazole scaffold is of high interest to drug development professionals due to its prevalence in biologically active molecules. The distinct electronic properties and spatial arrangement of the thiophene and thiazole rings allow for diverse interactions with biological macromolecules.

-

Kinase Inhibition: Many thiazole derivatives are known to function as hinge-binding motifs in protein kinase inhibitors. The nitrogen atom in the thiazole ring can act as a crucial hydrogen bond acceptor. Indeed, this compound itself has been synthesized as part of a library of potential c-Met kinase inhibitors, which are targets for cancer therapy.[6]

-

Anti-inflammatory and Analgesic Potential: Thiophene and thiazole derivatives have been explored as inhibitors of enzymes involved in inflammation, such as cyclooxygenases (COX).[3][16] The carboxylic acid moiety is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Structural Versatility: The carboxylic acid group serves as a versatile chemical handle for creating amide derivatives, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[5][16]

Conclusion

This compound is a well-defined molecular entity with significant potential as a building block in drug discovery. Its structure, characterized by the fusion of two medicinally important heterocycles, has been unequivocally confirmed through a suite of standard spectroscopic techniques. The robust Hantzsch synthesis provides an accessible route for its preparation, enabling further exploration of its chemical and biological properties. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this promising compound in the development of novel therapeutic agents.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025-11-23). Available from: [Link]

-

CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Available from: [Link]

-

ResearchGate. (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]

-

PMC - PubMed Central. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). Available from: [Link]

-

PMC - NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

Thoreauchem. This compound-847956-14-3. Available from: [Link]

-

MDPI. (1R,2R,4R)-N-((4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. (2023-04-07). Available from: [Link]

-

Frontiers. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024-02-28). Available from: [Link]

-

NIH. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023-03-06). Available from: [Link]

-

Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. (2022-08-04). Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (2025-08-07). Available from: [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025-08-07). Available from: [Link]

-

PubChem. 2-Thiophen-2-yl-1,3-thiazole-4-carboxylate | C8H4NO2S2. Available from: [Link]

- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.

-

PubMed. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (2024-07-25). Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Available from: [Link]

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Available from: [Link]

-

PubChem - NIH. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. Available from: [Link]

Sources

- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound-847956-14-3 - Thoreauchem [thoreauchem.com]

- 9. chemscene.com [chemscene.com]

- 10. synarchive.com [synarchive.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thiophene-Thiazole Scaffold

The confluence of thiophene and thiazole rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. These five-membered sulfur-containing heterocycles are prevalent in a multitude of biologically active compounds, contributing to enhanced therapeutic profiles through bioisosteric replacement of phenyl groups and unique electronic properties that facilitate target engagement.[1][2] This guide provides a comprehensive technical overview of a key representative of this class: 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid .

It is important to address a point of potential ambiguity in nomenclature. While the requested topic was "4-(Thiophen-2-yl)thiazole-2-carboxylic acid," a thorough review of the scientific literature indicates that the isomer with the thiophene at the 2-position and the carboxylic acid at the 4-position of the thiazole ring is the more extensively documented and synthetically accessible compound. Therefore, this guide will focus on the scientifically validated and preferred IUPAC name: 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid .

This document will delve into the synthetic pathways, detailed characterization, and the burgeoning therapeutic landscape of this promising molecule, offering field-proven insights for researchers and drug development professionals.

Molecular Overview and Physicochemical Properties

IUPAC Name: 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid[3] Synonyms: 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid[3] CAS Number: 24044-07-3[3][4][5] Molecular Formula: C₈H₅NO₂S₂[3] Molecular Weight: 211.26 g/mol [5]

| Property | Value | Source |

| SMILES | O=C(O)C1=CSC(C2=CC=CS2)=N1 | [5] |

| InChI | 1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | [5] |

| LogP | 2.5698 | [4] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most prominent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid, a variation of this classic reaction is employed.

The logical disconnection for the synthesis of the target molecule via the Hantzsch approach involves reacting a thioamide derived from thiophene with an α-ketoester bearing a leaving group.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.

Step 1: Synthesis of Ethyl 2-(thiophen-2-yl)thiazole-4-carboxylate

-

To a solution of thiophene-2-carbothioamide (1 equivalent) in ethanol, add ethyl bromopyruvate (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). The reaction involves an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][8]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(thiophen-2-yl)thiazole-4-carboxylate.

Step 2: Saponification to 2-(Thiophen-2-yl)thiazole-4-carboxylic acid

-

Dissolve the ethyl 2-(thiophen-2-yl)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with cold 1N hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount for confirming its structure and purity. The following are the expected spectroscopic data for 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid, based on analogous structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene and thiazole rings. The thiophene protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The proton on the thiazole ring will likely appear as a singlet further downfield. The carboxylic acid proton will be a broad singlet, often exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 160-170 ppm). The aromatic carbons of the thiophene and thiazole rings will resonate in the δ 110-150 ppm region.[9]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

-

C-S stretching vibrations, which are typically weaker and appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₅NO₂S₂. Fragmentation patterns may involve the loss of CO₂, H₂O, and cleavage of the thiophene and thiazole rings.

Therapeutic Potential and Applications in Drug Discovery

The thiophene-thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.

Rationale for Biological Activity:

-

Bioisosterism: The thiophene ring is a well-established bioisostere of the benzene ring.[2] This substitution can improve pharmacokinetic properties, such as absorption and metabolism, and can also modulate the binding affinity to biological targets.

-

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the carboxylic acid group can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with protein active sites.

-

Coordination Chemistry: The sulfur and nitrogen atoms can act as ligands for metal ions in metalloenzymes.

Potential Therapeutic Areas:

Thiophene and thiazole derivatives have demonstrated a wide array of pharmacological activities, suggesting that 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives could be promising candidates for:

-

Antimicrobial Agents: Both thiophene and thiazole moieties are present in various antibacterial and antifungal compounds.[10][11]

-

Anti-inflammatory Agents: A number of thiophene and thiazole derivatives have shown potent anti-inflammatory effects.[1]

-

Anticancer Agents: The thiazole ring is a core component of several anticancer drugs.

-

Antiviral Agents: Thiazole derivatives have been investigated for their antiviral properties.

The carboxylic acid functionality of the title compound serves as a valuable handle for further chemical modifications, allowing for the synthesis of a library of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.

Future Directions and Conclusion

2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid represents a versatile and promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications.

Future research in this area should focus on:

-

Optimization of Synthesis: Developing more efficient and environmentally friendly synthetic routes.

-

Biological Screening: Conducting extensive biological screening of the parent compound and its derivatives against a wide range of therapeutic targets.

-

Computational Modeling: Employing molecular docking and other computational tools to understand the binding modes of these compounds and to guide the design of more potent analogs.

-

Pharmacokinetic and Toxicological Studies: Evaluating the drug-like properties of promising lead compounds.

The insights and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, facilitating the exploration and exploitation of the therapeutic potential of the thiophene-thiazole scaffold.

References

- [Reference to a patent on thiophene-2-carboxylic acid derivatives and their prepar

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Processes for preparing thiazole carboxylic acids.

- Hantzsch thiazole synthesis - labor

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar.

- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Preparation method of 2-thiophenecarboxylic acid.

- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.

- Hantzsch Thiazole Synthesis. SynArchive.

- 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid. ChemScene.

- 2-(THIOPHEN-2-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID.

- Hantzsch thiazole synthesis.

- SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal.

- Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.

- 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. Sigma-Aldrich.

- Thiophene-2-carboxylic acid.

- 5 Combin

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum. ChemicalBook.

- 24044-07-3, 2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid Formula. ECHEMI.

- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(THIOPHEN-2-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 24044-07-3 [matrix-fine-chemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 11. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-(Thiophen-2-yl)thiazole-2-carboxylic acid: Synthesis, Characterization, and Biological Potential

This guide provides a comprehensive technical overview of 4-(thiophen-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, elucidating the chemical principles that underpin the chosen methodology. Furthermore, we will explore its chemical characterization and discuss its potential as a scaffold for the development of novel therapeutics, particularly in the context of c-Met kinase inhibition.

Introduction: The Convergence of Thiophene and Thiazole Moieties

The fields of medicinal chemistry and drug discovery perpetually seek novel molecular scaffolds that can interact with biological targets in a specific and potent manner. The molecule this compound represents a compelling convergence of two well-established pharmacophores: thiophene and thiazole. Both are five-membered sulfur-containing heterocycles known to be present in a wide array of biologically active compounds.[1]

Thiophene and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the thiazole ring is a core component of numerous approved drugs, valued for its ability to engage in various biological interactions. The strategic combination of these two moieties in this compound creates a unique chemical entity with the potential for novel biological activities.

Recent research has highlighted the promise of thiazole and thiadiazole derivatives as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention. This guide will explore this compound as a key intermediate in the synthesis of such inhibitors.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process rooted in the principles of the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. The overall synthetic strategy involves the formation of a thiazole ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one (α-Haloketone Formation)

The synthesis commences with the bromination of 2-acetylthiophene. This electrophilic substitution reaction targets the α-carbon to the ketone, a position activated by the electron-withdrawing nature of the carbonyl group.

-

Reagents and Conditions:

-

2-Acetylthiophene

-

Bromine (Br₂)

-

Catalytic amount of hydrobromic acid (HBr) in acetic acid (AcOH)

-

Reaction is typically carried out at room temperature.

-

-

Procedure:

-

Dissolve 2-acetylthiophene in glacial acetic acid.

-

Add a catalytic amount of 48% HBr.

-

Slowly add a solution of bromine in acetic acid dropwise with stirring, maintaining the temperature below 30°C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one.

-

Step 2: Synthesis of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate (Hantzsch Thiazole Synthesis)

This is the core ring-forming step. The α-bromoketone from Step 1 is condensed with a thioamide, in this case, ethyl 2-amino-2-thioxoacetate, to form the thiazole ring.

-

Reagents and Conditions:

-

2-Bromo-1-(thiophen-2-yl)ethan-1-one

-

Ethyl 2-amino-2-thioxoacetate

-

Ethanol (EtOH) as solvent

-

Reflux conditions

-

-

Procedure:

-

Dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one and ethyl 2-amino-2-thioxoacetate in ethanol.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

-

Reagents and Conditions:

-

Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate

-

Lithium hydroxide (LiOH)

-

A mixture of tetrahydrofuran (THF) and water as the solvent

-

Room temperature

-

-

Procedure:

-

Suspend ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to afford this compound as a yellow solid.[1]

-

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

| Property | Value | Reference |

| Appearance | Yellow solid | [1] |

| Melting Point | 118–120 °C | [1] |

| Molecular Formula | C₈H₅NO₂S₂ | |

| Molecular Weight | 211.26 g/mol |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹

-

C=N and C=C stretches (thiazole and thiophene rings): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-S stretches: Weaker absorptions in the fingerprint region.

A published study reports IR (KBr) νmax/cm⁻¹ at: 3452, 3083, 2872, 1680, 1547, 1489, 1460, 1412, 1293, 1280, 1219, 1097, 1056, 899, 817, 769, 730, 696.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific spectral data from the primary literature is not fully detailed, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure.

-

¹H NMR (in DMSO-d₆):

-

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

-

The protons of the thiophene and thiazole rings will appear in the aromatic region (7.0-8.5 ppm). The coupling patterns will be indicative of their positions on the rings.

-

A singlet corresponding to the proton at the 5-position of the thiazole ring is expected.

-

The three protons of the thiophene ring will exhibit characteristic coupling patterns (doublet of doublets, etc.).

-

-

¹³C NMR (in DMSO-d₆):

-

The carbonyl carbon of the carboxylic acid is expected in the range of 160-170 ppm.

-

The carbons of the thiazole and thiophene rings will resonate in the aromatic region (110-150 ppm).

-

Biological Activity and Mechanism of Action

The primary biological relevance of this compound lies in its role as a key structural component for the development of c-Met kinase inhibitors.[1] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cellular signaling pathways that govern cell growth, motility, and invasion.

The c-Met Signaling Pathway

Aberrant activation of the c-Met pathway is a known driver in many human cancers. This can occur through various mechanisms, including c-Met overexpression, gene amplification, or mutations. Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling events.

Caption: A simplified diagram of the HGF/c-Met signaling pathway.

Role as a c-Met Kinase Inhibitor Scaffold

While specific inhibitory data for this compound is not extensively reported, its derivatives, particularly amides formed at the carboxylic acid position, have shown potent c-Met inhibitory activity.[1] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-Met kinase domain and preventing the phosphorylation events that are critical for signal transduction.

The thiophene and thiazole moieties of the core structure are crucial for establishing key interactions within the c-Met active site. The carboxylic acid group serves as a handle for further chemical modification, allowing for the introduction of various substituents that can enhance potency, selectivity, and pharmacokinetic properties.

Biological Assay Protocol for c-Met Kinase Inhibition (General Overview):

A common method to assess c-Met kinase inhibition is through an in vitro kinase assay.

-

Reagents:

-

Recombinant human c-Met kinase

-

A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine-5'-triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP)

-

Test compound (e.g., a derivative of this compound) at various concentrations.

-

Assay buffer

-

-

Procedure:

-

The c-Met enzyme is incubated with the test compound for a short period.

-

The kinase reaction is initiated by the addition of the substrate and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).

-

The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Perspectives

This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its synthesis, based on the robust Hantzsch thiazole synthesis, is well-established. The convergence of the thiophene and thiazole pharmacophores within a single molecule provides a promising scaffold for the development of potent and selective c-Met kinase inhibitors.

Future research in this area will likely focus on the synthesis and evaluation of a wider range of derivatives of this compound to further explore the structure-activity relationships for c-Met inhibition. Optimization of these derivatives to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their potential translation into clinical candidates for the treatment of c-Met-driven cancers.

References

-

Nan, X., Wang, Q., Xing, S., & Liang, Z. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

Sources

"4-(Thiophen-2-yl)thiazole-2-carboxylic acid" literature review

An In-Depth Technical Guide to 4-(Thiophen-2-yl)thiazole-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction: A Scaffold of Medicinal Significance

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, forming the structural core of a vast number of therapeutic agents.[1] Among these, molecules that incorporate both thiophene and thiazole rings are of particular interest to medicinal chemists.[2][3] this compound is a molecule that embodies this principle, merging two biologically significant five-membered heterocycles. The thiophene ring, an isostere of benzene, is present in numerous FDA-approved drugs and is known for its electron-rich nature and ability to engage with diverse biological targets.[3] Similarly, the thiazole ring is a privileged scaffold found in pharmaceuticals with a wide array of activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][4][5]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical characteristics, and explore its established and potential applications as a versatile building block in the design of novel therapeutics.

Synthesis and Structural Elucidation

The construction of the 4-(thiophen-2-yl)thiazole core is most commonly achieved through the Hantzsch thiazole synthesis, a classic and highly efficient method for forming the thiazole ring.[6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide.

The Hantzsch Thiazole Synthesis Pathway

The synthesis of this compound typically begins with the preparation of the requisite α-haloketone, 2-bromo-1-(thiophen-2-yl)ethanone. This intermediate is then cyclized with a thioamide that can provide the carboxylic acid functionality at the 2-position of the thiazole ring. A common strategy involves using a precursor that can be subsequently hydrolyzed to the carboxylic acid.

Caption: General synthetic pathway for this compound via Hantzsch synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a typical laboratory-scale synthesis, adapted from established procedures for Hantzsch thiazole synthesis and subsequent ester hydrolysis.[2][6]

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone

-

Dissolve 1-(thiophen-2-yl)ethanone in a suitable solvent such as diethyl ether or acetic acid.

-

Cool the solution in an ice bath.

-

Add bromine (Br₂) dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction with a solution of sodium bisulfite to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone.

Step 2: Hantzsch Cyclization to form Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate

-

In a round-bottom flask, combine the crude 2-bromo-1-(thiophen-2-yl)ethanone and ethyl 2-amino-2-thioxoacetate in a solvent like ethanol.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction.[6]

-

Collect the precipitated solid by filtration, wash with water, and air dry. The crude ester can be purified by recrystallization.

Step 3: Hydrolysis to this compound

-

Suspend the ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate in a mixture of methanol or tetrahydrofuran and water.

-

Add an aqueous solution of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the thiophene ring protons (typically in the range of 7.0-8.0 ppm), a singlet for the thiazole C5-H (around 8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).[2] |

| IR (KBr) | A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (around 1680-1710 cm⁻¹), and characteristic bands for the C=N and C-S bonds of the heterocyclic rings.[2] |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the compound (C₈H₅NO₂S₂). |

| Melting Point | A sharp melting point indicates high purity. A reported value for a similar compound, this compound (46o), is 118–120 °C.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 847956-14-3 | [9] |

| Molecular Formula | C₈H₅NO₂S₂ | [9] |

| Molecular Weight | 211.26 g/mol | [10] |

| Purity | >95% (Commercially available) | [9] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [10] |

| LogP (Calculated) | 2.57 | [10] |

Biological Activities and Drug Discovery Applications

The 4-(thiophen-2-yl)thiazole scaffold is a promising platform for the development of novel therapeutic agents, primarily due to the established biological activities of its constituent heterocycles. Research has shown that derivatives of this core structure can interact with key biological targets implicated in cancer and inflammation.

Inhibition of c-Met Kinase for Cancer Therapy

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, proliferation, and metastasis in various cancers. This compound has been utilized as a key intermediate in the synthesis of a series of thiazole carboxamide derivatives designed as c-Met kinase inhibitors.[2] In this context, the carboxylic acid group serves as a crucial handle for creating an amide bond, a functional group known for its ability to form hydrogen-bonding interactions within enzyme active sites.[2] The drug design strategy involved structure-activity relationship (SAR) optimization, ultimately leading to compounds with potent inhibitory activity in both biochemical and cellular assays.[2]

Anti-inflammatory and Analgesic Potential

Chronic inflammation is an underlying factor in numerous diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade and are the targets of many anti-inflammatory drugs. Recent studies on closely related analogs, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, have demonstrated potent dual inhibition of COX and 5-LOX pathways.[11][12] These findings suggest that the 4-(thiophen-2-yl)thiazole scaffold is a viable starting point for developing novel anti-inflammatory and analgesic agents. Molecular docking studies have supported these experimental results, showing that these compounds can effectively bind within the active sites of COX-1, COX-2, and 5-LOX enzymes.[11][13]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of COX enzymes.

Conclusion and Future Directions

This compound is a versatile and valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is readily achievable through the robust Hantzsch reaction, and its structure provides multiple points for chemical modification. The demonstrated utility of this scaffold in developing inhibitors for critical therapeutic targets like c-Met kinase and COX/LOX enzymes underscores its importance.

Future research should continue to explore the therapeutic potential of this core structure. The synthesis of new libraries of derivatives, targeting a broader range of biological targets such as other kinases, proteases, or GPCRs, could yield novel drug candidates. Furthermore, investigating its applications beyond medicine, for instance in material science for the development of organic light-emitting diodes (OLEDs) or corrosion inhibitors, could open new avenues for this promising molecule.[1][3]

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Ma, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235-1249. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

-

Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. Available from: [Link]

-

Thoreauchem. This compound. Available from: [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-65. Available from: [Link]

-

Frontiers Media S.A. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from: [Link]

-

ResearchGate. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from: [Link]

-

Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. Available from: [Link]

-

Alfa Chemistry. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Available from: [Link]

-

Kamal, M. S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6403. Available from: [Link]

- Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

Sources

- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. This compound-847956-14-3 - Thoreauchem [thoreauchem.com]

- 10. chemscene.com [chemscene.com]

- 11. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-(Thiophen-2-yl)thiazole-2-carboxylic acid (CAS 847956-14-3).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing. It offers a predictive and interpretive framework grounded in the fundamental principles of spectroscopic analysis and extensive literature on related molecular moieties. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of this molecule, explaining the causal relationships between its structure and its spectral characteristics.

Introduction: Structural Significance and Analytical Strategy

This compound is a compelling molecule, integrating three key pharmacophores: a thiophene ring, a thiazole ring, and a carboxylic acid group. Thiophene and thiazole derivatives are ubiquitous in medicinal chemistry, known for a wide range of biological activities.[2][3][4] The carboxylic acid moiety not only influences solubility and potential for salt formation but also serves as a crucial anchor for biological interactions.

Given the absence of publicly available, peer-reviewed spectroscopic data for this specific molecule, this guide adopts a first-principles approach. By dissecting the molecule into its constituent functional groups and heterocyclic systems, we can predict its spectroscopic behavior with a high degree of confidence. This methodology not only provides a robust analytical blueprint for future experimental work but also serves as a valuable educational tool for understanding structure-spectrum correlations.

Molecular Structure and Basic Properties:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 847956-14-3 | [1] |

| Molecular Formula | C₈H₅NO₂S₂ | [1] |

| Molecular Weight | 211.26 g/mol | [5] |

| Purity | >95% (typical for commercial samples) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of each atom.

Expertise in Action: The Causality Behind NMR Predictions

The predicted chemical shifts are based on the additive effects of electron-donating and electron-withdrawing groups, ring currents of the aromatic systems, and anisotropic effects. The thiophene and thiazole rings are both π-electron-rich systems, but the nitrogen and second sulfur atom in the thiazole ring introduce significant electronic asymmetry. The carboxylic acid group is a strong electron-withdrawing group, which will deshield adjacent protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the five protons of the molecule: three on the thiophene ring, one on the thiazole ring, and the acidic proton of the carboxylic acid.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| -COOH | 10.0 - 13.0 | broad singlet | - | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.[6][7] |

| Thiazole H-5 | ~8.0 - 8.5 | singlet | - | This proton is adjacent to the electron-withdrawing carboxylic acid group and is part of the electron-deficient thiazole ring, leading to a downfield shift. |

| Thiophene H-5' | ~7.5 - 7.8 | doublet of doublets | J ≈ 5.1, 1.2 | This proton is coupled to both H-4' and H-3'. The larger coupling is to the adjacent H-4'. |

| Thiophene H-3' | ~7.3 - 7.6 | doublet of doublets | J ≈ 3.6, 1.2 | Coupled to both H-4' and H-5'. The smaller coupling is to the meta-positioned H-5'. |

| Thiophene H-4' | ~7.1 - 7.4 | doublet of doublets | J ≈ 5.1, 3.6 | Coupled to both H-5' and H-3'. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | 160 - 170 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[6][7] |

| Thiazole C-2 | 165 - 175 | Attached to two heteroatoms (N and S) and the electron-withdrawing carboxylic acid group. |

| Thiazole C-4 | 145 - 155 | Part of the thiazole ring and bonded to the thiophene ring. |

| Thiazole C-5 | 115 - 125 | The CH carbon of the thiazole ring. |

| Thiophene C-2' | 135 - 145 | The quaternary carbon of the thiophene ring, bonded to the thiazole ring. |

| Thiophene C-5' | 128 - 132 | Aromatic CH carbon adjacent to sulfur. |

| Thiophene C-3' | 127 - 131 | Aromatic CH carbon. |

| Thiophene C-4' | 126 - 130 | Aromatic CH carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling relationships.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.[8]

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Predicted IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6][7] |

| C=O stretch (Carboxylic Acid) | 1700 - 1750 | Strong | The carbonyl stretch is a very strong and sharp absorption. Its exact position can be influenced by conjugation and hydrogen bonding.[6] |

| C=N stretch (Thiazole) | 1580 - 1620 | Medium | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[3] |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Weak | Multiple bands are expected in this region due to the stretching vibrations of the carbon-carbon double bonds in both the thiophene and thiazole rings. |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| C-H out-of-plane bending | 700 - 900 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

| C-S stretch | 600 - 800 | Weak to Medium | Characteristic stretching vibrations for the carbon-sulfur bonds in both rings.[3] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-